m-PEG7-t-butyl ester
CAS No.: 874208-90-9
Cat. No.: VC0536208
Molecular Formula: C20H40O9
Molecular Weight: 424.53
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874208-90-9 |
---|---|
Molecular Formula | C20H40O9 |
Molecular Weight | 424.53 |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C20H40O9/c1-20(2,3)29-19(21)5-6-23-9-10-25-13-14-27-17-18-28-16-15-26-12-11-24-8-7-22-4/h5-18H2,1-4H3 |
Standard InChI Key | VRQOLQLYLAUIGV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOC |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
m-PEG7-t-butyl ester (CAS: 874208-90-9) is characterized by its polyethylene glycol (PEG) chain connected to a terminal tert-butyl ester group. The compound has a molecular formula of C20H40O9 and a molecular weight of approximately 424.54 g/mol . The IUPAC name for this compound is tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate .
Physical and Chemical Characteristics
The molecular structure of m-PEG7-t-butyl ester features a hydrophilic PEG spacer that significantly increases its solubility in aqueous media . This characteristic makes it particularly valuable for biological applications. The compound exhibits the following key properties:
Property | Value |
---|---|
Molecular Weight | 424.5364 Da |
Molecular Formula | C20H40O9 |
CAS Number | 874208-90-9 |
XLogP3-AA | 0 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 9 |
Rotatable Bond Count | 23 |
Exact Mass | 424.26723285 Da |
Table 1: Physical and chemical properties of m-PEG7-t-butyl ester
Structural Features
The compound contains a t-butyl protected carboxyl group that can be deprotected under acidic conditions, which is a key feature for its use in various applications . The PEG7 segment refers to the seven ethylene glycol repeating units (-CH2CH2O-) in the molecule, providing the necessary spacing and solubility characteristics that make this compound valuable in biomedical applications .
Applications in Biomedical Research
m-PEG7-t-butyl ester has found significant applications across various fields of biomedical research due to its unique structural properties.
Bioconjugation and Drug Delivery
The compound is widely utilized as a linker or spacer molecule in the development of prodrugs and targeted therapeutic agents . Its PEG chain enhances solubility and stability of conjugated biomolecules, while the t-butyl ester group serves as a protective moiety that can be cleaved under specific conditions, allowing for the controlled release of active compounds .
Pharmaceutical Research
In pharmaceutical development, m-PEG7-t-butyl ester is employed to modify peptides, proteins, and small molecules . These modifications can significantly improve:
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Pharmacokinetic properties of therapeutic agents
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Solubility in biological systems
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Reduced immunogenicity of protein therapeutics
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Extended circulation time in the body
Tissue Engineering Applications
The compound is utilized in the synthesis of hydrogels and biomaterials for tissue engineering applications . Its biocompatibility and tunable degradation characteristics make it particularly valuable in this field, where controlled material properties are essential for successful tissue regeneration and integration.
Nanotechnology Applications
m-PEG7-t-butyl ester serves as an effective surface modifier for nanoparticles in drug delivery systems . When incorporated into nanoparticle formulations, it can:
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Enhance the circulation time of nanoparticles
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Improve targeting efficiency
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Increase stability in biological media
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Provide functional groups for further modifications
Comparison with Related Compounds
Understanding the relationship between m-PEG7-t-butyl ester and similar compounds provides valuable context for researchers considering which PEG linker to use for specific applications.
Amino-PEG7-t-butyl ester
Amino-PEG7-t-butyl ester (CAS: 2428400-07-9) is a closely related compound with a molecular formula of C21H43NO9 and a molecular weight of 453.6 g/mol . This compound features an amino terminal group that provides different conjugation capabilities compared to the methoxy terminal group in m-PEG7-t-butyl ester.
The comparison between these compounds is summarized in the following table:
Property | m-PEG7-t-butyl ester | Amino-PEG7-t-butyl ester |
---|---|---|
Molecular Formula | C20H40O9 | C21H43NO9 |
Molecular Weight | 424.54 g/mol | 453.6 g/mol |
Terminal Group | Methoxy | Amino |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Table 2: Comparison of m-PEG7-t-butyl ester and Amino-PEG7-t-butyl ester
Functional Differences
The key difference between these compounds lies in their terminal groups, which dictate their conjugation chemistry:
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m-PEG7-t-butyl ester: The methoxy terminal group is non-reactive, making the compound useful primarily through its t-butyl ester end.
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Amino-PEG7-t-butyl ester: The amino terminal group provides an additional reactive site for conjugation reactions, making this compound more versatile for certain applications requiring amine chemistry.
Research Applications
The use of m-PEG7-t-butyl ester in various research contexts demonstrates its versatility and importance in the development of advanced therapeutic strategies.
Prodrug Development
The t-butyl ester group in m-PEG7-t-butyl ester serves as a protective moiety in prodrug development . This protection can be selectively removed under acidic conditions, providing a mechanism for controlled drug release. This approach is particularly valuable for:
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Improving the delivery of drugs with poor solubility
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Enhancing the stability of sensitive therapeutic compounds
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Enabling targeted release at specific sites in the body
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Reducing premature metabolism of active compounds
Protein and Peptide Modification
The PEGylation of proteins and peptides using compounds like m-PEG7-t-butyl ester has been shown to significantly improve their therapeutic properties . The benefits include:
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Extended circulation half-life
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Reduced proteolytic degradation
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Decreased immunogenicity
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Improved solubility profiles
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Enhanced thermal stability
Nanoparticle Surface Modification
When used to modify the surface of nanoparticles, m-PEG7-t-butyl ester can provide the "stealth" properties that are crucial for evading immune system recognition . This allows nanoparticle-based drug delivery systems to remain in circulation longer, increasing the likelihood of reaching their intended targets.
Parameter | Specification |
---|---|
Purity | ≥95% |
Form | Not specified in sources |
CAS Number | 874208-90-9 |
Storage Temperature | -20°C to 2-8°C (supplier dependent) |
Shipping Conditions | Room temperature |
Table 3: Commercial specifications of m-PEG7-t-butyl ester
Chemical Reactivity and Synthesis
Understanding the reactivity and synthesis of m-PEG7-t-butyl ester is important for researchers working with this compound.
Deprotection Chemistry
One of the most important reactive features of m-PEG7-t-butyl ester is the ability of the t-butyl protected carboxyl group to be deprotected under acidic conditions . This reaction typically proceeds as follows:
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Treatment with acids (commonly trifluoroacetic acid)
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Removal of the t-butyl group
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Formation of the free carboxylic acid
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Generation of a reactive site for further conjugation
Conjugation Chemistry
After deprotection, the resulting carboxylic acid group can be used for various conjugation reactions, including:
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Amide formation with amine-containing molecules
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Ester formation with alcohols
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Activation for coupling reactions (e.g., using NHS esters or carbodiimide chemistry)
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